molecular formula C10H5BrFN5O3 B2472767 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 914471-43-5

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B2472767
CAS RN: 914471-43-5
M. Wt: 342.084
InChI Key: ZSTVBWKWXBVZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C10H5BrFN5O3 and its molecular weight is 342.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Some research focuses on synthesizing various 1,2,4-oxadiazoles and related compounds, often starting from basic chemical precursors like isonicotinic acid hydrazide. These syntheses involve reactions with different reagents such as carbon disulfide, hydrazine hydrate, and primary or secondary amines, often leading to the formation of novel compounds with potential antimicrobial activities (Bayrak et al., 2009).
  • Characterization Techniques : Advanced spectroscopic methods such as NMR, IR, and Mass spectroscopy are commonly used for the characterization of newly synthesized 1,2,4-oxadiazole derivatives. These techniques help confirm the structures and properties of the compounds, providing insights into their potential applications (Kaneria et al., 2016).

Antimicrobial Activities

  • Testing Against Bacterial and Fungal Strains : Many studies have screened 1,2,4-oxadiazole derivatives for antimicrobial activities against various bacterial and fungal strains. These screenings help in identifying potential antibacterial and antifungal agents (Demirbaş et al., 2010).

Antileishmanial Activities

  • Potential in Antileishmanial Therapy : Some 1,2,4-oxadiazole derivatives have been studied for their potential in treating leishmaniasis, a parasitic disease. These compounds have been tested against Leishmania infantum promastigots, demonstrating significant antileishmanial activity (Süleymanoğlu et al., 2017).

Applications in Energetic Materials

  • Synthesis of Insensitive Energetic Materials : Research has explored the use of 1,2,4-oxadiazole derivatives in the synthesis of insensitive energetic materials. These compounds have been evaluated for their thermal stabilities, impact sensitivity, and detonation performance, indicating potential applications in the field of energetic materials (Yu et al., 2017).

Crystallography and Solid-State Chemistry

  • Study of Crystal Facets and Anisotropic Reactions : Investigations into the solid-state acetylation of certain 1,2,4-oxadiazoles reveal insights into the anisotropic nature of these reactions and the influence of crystal facets on product formation. This research contributes to the understanding of the reactive centers of molecules in solid-state chemistry (Dymshits & Rublewa, 1996).

properties

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFN5O3/c11-5-3-4(1-2-6(5)12)17-9(16-19-10(17)18)7-8(13)15-20-14-7/h1-3H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTVBWKWXBVZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-N-(3-bromo-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (65.7 g, 208 mmol), N,N-carbonyldiimidazole (Sigma-Aldrich) (50.6 g, 312 mmol, 1.5 equiv.), and ethyl acetate (750 mL) was heated to 60° C. and stirred for 20 min. LCMS indicated reaction completed. The reaction was cooled to room temperature, washed with 1 N hydrochloric acid (2×750 mL), dried over sodium sulfate, and concentrated. The crude product was triturated with a mixture of dichloromethane, ethyl acetate, and diethyl ether to give the desired product (60.2 g, 85%) as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ 8.05 (m, 1H), 7.69 (m, 1H), 7.57 (t, 1H, J=8.7 Hz), 6.58 (s, 2H); C10H5BrFN5O3 (MW 342.08), LCMS (EI) m/e 342/344 (M++H).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.